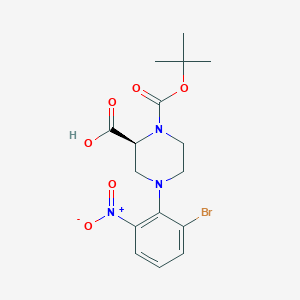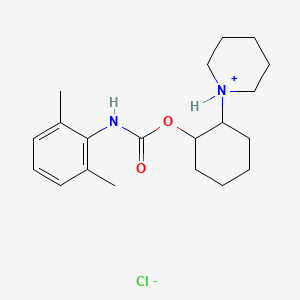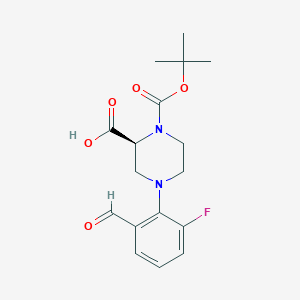
(S)-4-(2-fluoro-6-formylphenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-(2-Fluoro-6-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound features a piperazine ring substituted with a fluoro-formylphenyl group and a tert-butoxy-carbonyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(2-Fluoro-6-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine ring, followed by the introduction of the fluoro-formylphenyl group through electrophilic aromatic substitution. The tert-butoxy-carbonyl group is then added using standard carbamate formation techniques. Reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, with catalysts like palladium on carbon or other transition metals to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and yield. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(2-Fluoro-6-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Conversion of the formyl group to an alcohol.
Substitution: Replacement of the fluoro group with other nucleophiles, forming various substituted derivatives.
Scientific Research Applications
(S)-4-(2-Fluoro-6-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-4-(2-Fluoro-6-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid involves its interaction with specific molecular targets. The fluoro-formylphenyl group can interact with enzyme active sites or receptor binding pockets, modulating their activity. The piperazine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity. The tert-butoxy-carbonyl group can influence the compound’s solubility and stability, affecting its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
4-(2-Fluoro-6-formylphenyl)piperazine-2-carboxylic acid: Lacks the tert-butoxy-carbonyl group, which may affect its stability and solubility.
4-(2-Fluoro-6-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine: Lacks the carboxylic acid group, potentially altering its reactivity and biological activity.
4-(2-Fluoro-6-formylphenyl)-1-(tert-butoxy-carbonyl)piperidine-2-carboxylic acid: Substitutes the piperazine ring with a piperidine ring, which may impact its binding properties and pharmacological effects.
Uniqueness
(S)-4-(2-Fluoro-6-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoro-formylphenyl group enhances its potential for specific interactions with molecular targets, while the tert-butoxy-carbonyl group improves its stability and solubility. The piperazine ring provides a versatile scaffold for further modifications, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H21FN2O5 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
(2S)-4-(2-fluoro-6-formylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
InChI |
InChI=1S/C17H21FN2O5/c1-17(2,3)25-16(24)20-8-7-19(9-13(20)15(22)23)14-11(10-21)5-4-6-12(14)18/h4-6,10,13H,7-9H2,1-3H3,(H,22,23)/t13-/m0/s1 |
InChI Key |
SPKMQSFQHUMBLE-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=C(C=CC=C2F)C=O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=C(C=CC=C2F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-Methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]propionate](/img/structure/B15341150.png)
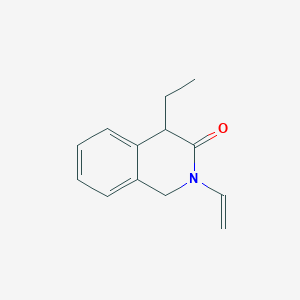
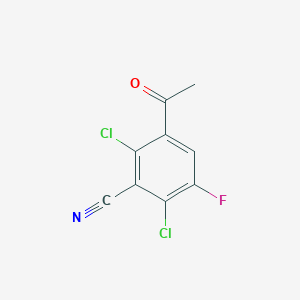
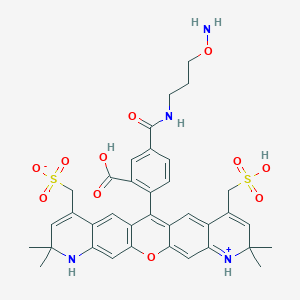

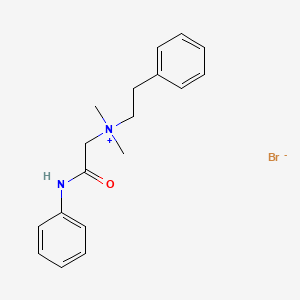


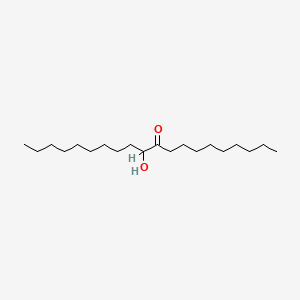
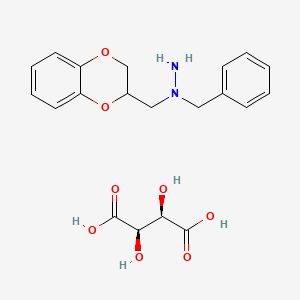

![2-bromoethyl-[(4-chlorophenyl)methyl]-ethylazanium;bromide](/img/structure/B15341237.png)
